molecular formula C12H14O3 B7769112 Ethyl 3-methyl-3-phenylglycidate CAS No. 19464-95-0

Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B7769112
CAS No.: 19464-95-0
M. Wt: 206.24 g/mol
InChI Key: LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-3-phenylglycidate (CAS 77-83-8), commonly known as "strawberry aldehyde," is a synthetic glycidate ester with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is characterized by a fruity, strawberry-like odor, making it a key flavoring agent in food additives and fragrances . Structurally, it consists of a phenyl group, a methyl group, and an epoxide ring esterified with ethyl alcohol. The compound exists as a mixture of cis and trans isomers, which influence its conformational stability and odor profile .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-3-phenyloxirane-2-carboxylate
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InChI

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
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InChI Key

LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2
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Molecular Formula

C12H14O3
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
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DSSTOX Substance ID

DTXSID8020591
Record name Ethyl methylphenylglycidate
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Molecular Weight

206.24 g/mol
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Physical Description

3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
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Boiling Point

522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg
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Record name ETHYL METHYLPHENYLGLYCIDATE
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Flash Point

greater than 200 °F (NTP, 1992), 134 °C
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol)
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Density

1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096
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Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS No.

77-83-8, 19464-95-0
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
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Preparation Methods

Preparation of 3-Methyl-3-Phenylglycidate Esters

The initial step involves condensing methyl phenyl ketone with ethyl chloroacetate in the presence of a strong base. For example, sodium methylate (20% w/w) facilitates the reaction at 20°C, yielding 3-methyl-3-phenylglycidate methyl ester with a purity ≥98% and a yield of 70–80%. Ethyl chloroacetate is preferred over methyl analogs due to its superior reactivity and easier byproduct removal.

Representative Conditions :

Alkali CatalystTemperature (°C)Reaction Time (h)Yield (%)
Sodium methylate20270–80
Sodium ethylate10270–80
Sodium tert-butoxide50572–82

Hydrolysis to Glycidate Hydrochlorate

The glycidate ester undergoes alkaline hydrolysis using aqueous sodium hydroxide (20% w/w) at 0–50°C to form the sodium salt of 3-methyl-3-phenylglycidic acid. This step achieves near-quantitative yields (90–100%) under optimized pH control (1–4) and stirring durations of 4–24 hours.

Acidification and Isomerization to Hydratropic Aldehyde

The sodium salt is acidified with mineral acids (e.g., HCl) at pH 1–4, triggering isomerization to hydratropic aldehyde. Solvents such as ethyl acetate or toluene enhance phase separation, yielding a crude product that is further refined.

Refinement Techniques

Traditional distillation is supplanted by chemically driven methods, where the crude aldehyde is treated with saturated sodium sulfite to form a solid sulfonate adduct. Filtration and decomposition of this adduct with dilute acid yield the purified aldehyde (90–95% purity).

Optimization of Reaction Parameters

Effect of Alkali Catalysts

Alkali choice significantly impacts reaction efficiency. Sodium ethylate, for instance, reduces side reactions compared to stronger bases like sodium amide, as evidenced by higher yields (90–100% vs. 70–80%) in hydrolysis steps.

Influence of Solvent Systems

Non-polar solvents like toluene minimize ester saponification during condensation, whereas polar solvents (e.g., ethanol) accelerate hydrolysis but complicate purification.

Temperature and Time Considerations

Lower temperatures (10–20°C) favor epoxide stability during condensation, while elevated temperatures (40–50°C) reduce reaction times but risk racemization.

Industrial-Scale Production Considerations

Scaling Challenges

Batch processing in 10L reactors demonstrates scalability, with consistent yields (70–82%) across alkali variants. Continuous-flow systems remain under exploration to enhance throughput.

Yield Maximization Strategies

  • Mol Ratios : A 1.5:1 molar ratio of ethyl chloroacetate to methyl phenyl ketone optimizes glycidate ester formation.

  • Purification : Sulfite adduct formation achieves >90% recovery, surpassing distillation’s 60–70% efficiency.

Comparative Analysis of Synthetic Approaches

Traditional vs. Innovative Methods

Classical Darzens protocols using BF₃ catalysts suffer from diastereomer mixtures, whereas alkali-mediated methods produce stereochemically defined intermediates.

Purity and Yield Benchmarks

Modern refinements achieve 90–95% final purity, a marked improvement over the 80–85% typical of early methods .

Chemical Reactions Analysis

Ethyl 3-methyl-3-phenylglycidate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of ethyl methylphenylglycidate.

Scientific Research Applications

Flavor and Fragrance Industry

Ethyl 3-methyl-3-phenylglycidate is extensively used as a flavoring agent due to its strong strawberry-like aroma. This compound is integral to the formulation of various food products and perfumes. It is particularly noted for its role in creating artificial fruit flavors, enhancing the sensory experience of products like candies, baked goods, and beverages .

Key Characteristics:

  • Aroma Profile: Strong strawberry scent.
  • Applications: Used in perfumes, soaps, beauty care products, and food flavoring.

Pharmaceuticals

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various medicinal compounds. Its reactivity allows for the development of new drugs with improved efficacy. Notably, it has been utilized in the chemoenzymatic synthesis of complex molecules such as Taxol's C-13 side chain, showcasing its importance in drug development .

Case Study: Chemoenzymatic Synthesis

A study demonstrated the use of Galactomyces geotrichum ZJUTZQ200 strain for the bioresolution of racemic this compound, leading to high enantioselectivity (e.e. > 99%) in synthesizing Taxol's side chain. This method emphasizes the compound's significance in producing chiral synthons for pharmaceuticals .

Polymer Chemistry

This compound is employed in polymer chemistry for producing specialty polymers. Its epoxide functionality allows for cross-linking reactions that enhance material properties such as flexibility and durability. This application is crucial in developing advanced materials used in various industrial applications .

Applications:

  • Cross-linking Agent: Enhances properties of polymers.
  • Material Development: Used in creating flexible and durable materials.

Cosmetics

In cosmetic formulations, this compound contributes to product stability and texture. Its pleasant aroma also adds sensory appeal to beauty products, making it a popular choice among formulators .

Research Applications

The compound is frequently utilized in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies. Its ability to serve as a starting material for synthesizing various organic compounds makes it a valuable tool for chemists .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Flavor & FragranceFlavoring agent in food products and perfumesStrong strawberry aroma
PharmaceuticalsIntermediate in drug synthesisEnhances drug efficacy
Polymer ChemistryProduction of specialty polymersImproves flexibility and durability
CosmeticsEnhances product stability and textureAdds pleasant aroma
ResearchStudies reaction mechanismsValuable starting material for synthesis

Mechanism of Action

The mechanism of action of ethyl methylphenylglycidate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic strawberry aroma. The compound’s ester and epoxide functional groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to pale yellow liquid .
  • Boiling Point : 272–275°C .
  • Density : 1.087 g/cm³ .
  • Flash Point : 110–134°C .
  • Synthesis: Produced via the Darzens reaction between acetophenone and ethyl chloroacetate in the presence of a base like NaH .

Comparison with Structurally Similar Compounds

Ethyl 3-Methyl-3-Phenylglycidate vs. Acetoxychavicol Acetate

Property This compound Acetoxychavicol Acetate
CAS Number 77-83-8 Not specified (natural compound)
Source Synthetic Natural (found in Alpinia galanga rhizome)
Molecular Weight 206.24 Similar (exact value not provided)
Structure Glycidate ester with epoxide ring Diacetate ester of a phenolic compound
Odor Profile Strawberry-like Spicy, herbal
Applications Food flavoring, fragrances Traditional medicine, antimicrobial uses

Key Distinction : this compound is exclusively synthetic, whereas acetoxychavicol acetate is a natural compound. Misidentification in early studies (e.g., Laohakunji et al., 2007) led to erroneous claims of its natural occurrence in galanga oil .

This compound vs. Ethyl Trans-p-Methoxycinnamate

Property This compound Ethyl Trans-p-Methoxycinnamate
CAS Number 77-83-8 Not specified (natural compound)
Molecular Weight 206.24 206.24 (identical)
Structure Glycidate ester with epoxide ring Cinnamate ester with methoxy group
Occurrence Synthetic Natural (found in Kaempferia galangal)
Odor Profile Fruity, strawberry Floral, spicy

Key Distinction : Despite identical molecular weights, these compounds differ structurally and in origin. Ethyl trans-p-methoxycinnamate’s natural occurrence contrasts with the synthetic nature of strawberry aldehyde .

This compound vs. Hydroxycitronellal

Property This compound Hydroxycitronellal
CAS Number 77-83-8 107-75-5
Molecular Formula C₁₂H₁₄O₃ C₁₀H₂₀O₂
Odor Profile Strawberry-like Floral, lily-like
Applications Food and cosmetic fragrances Perfumes, soaps
Isomerism Cis/trans epoxide isomers Single stereoisomer (terpene alcohol)

Key Distinction : Hydroxycitronellal is a terpene-derived alcohol, whereas strawberry aldehyde’s glycidate structure and isomerism make it unique in flavor applications .

Research Findings and Controversies

  • Misidentification in Natural Sources : Early studies erroneously identified this compound in galanga oil due to chromatographic overlaps with acetoxychavicol acetate or ethyl trans-p-methoxycinnamate .
  • Isomerism Effects : Microwave spectroscopy revealed that cis isomers of strawberry aldehyde exhibit long-range dispersive interactions between the phenyl ring and ethyl group, stabilizing certain conformers .
  • Safety Profile : Classified as a skin sensitizer (Category 1B) and hazardous to aquatic life, requiring strict handling protocols . Natural analogs like acetoxychavicol acetate may have different toxicity profiles but lack comprehensive safety data .

Biological Activity

Ethyl 3-methyl-3-phenylglycidate (EMPG) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biocatalysis. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

This compound exists as two optically active pairs of cis- and trans-isomers, with each isomer exhibiting distinct olfactory characteristics. The compound is typically presented as a clear yellow liquid with a fruity odor reminiscent of strawberries, making it notable in flavoring applications as well .

Synthesis and Biocatalysis

Bioresolution and Enantioselectivity

The biological activity of EMPG is significantly influenced by its synthesis methods. A prominent approach involves the use of microbial strains for bioresolution. For instance, the Galactomyces geotrichum ZJUTZQ200 strain has been employed to resolve racemic ethyl 3-phenylglycidate (rac-EPG) into its enantiomers with high enantioselectivity. The optimized conditions yielded (2R,3S)-EPG with an enantiomeric excess (e.e.) greater than 99% after 8 hours of reaction .

Table 1: Synthesis Conditions and Outcomes

ParameterOptimal ConditionsResults
Microbial StrainGalactomyces geotrichum ZJUTZQ200High enantioselectivity (e.e. > 99%)
Reaction Time8 hoursYield: 37.1%
Substrate/Cell Ratio5%E-value: 49
Co-solventsVarious testedSignificant influence on selectivity

Biological Activity and Applications

Medicinal Chemistry

EMPG serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the production of taxol's C-13 side chain, which is vital for developing anticancer therapies. The chemoenzymatic synthesis route involving (2R,3S)-EPG demonstrated high yields and selectivity, showcasing the compound's potential in drug development .

Neuropharmacology

Research indicates that derivatives of EMPG may exhibit nootropic properties. For instance, (2S,3R)-EPG has been linked to the synthesis of clausenamide, a compound known for cognitive enhancement effects. This suggests that EMPG and its analogs could play a role in neuropharmacological applications .

Case Studies

  • Chemoenzymatic Synthesis of Taxol's C-13 Side Chain
    • Researchers optimized the enzymatic production of (2R,3S)-EPG using Galactomyces geotrichum, achieving an e.e. of over 99%. This process was integral to synthesizing taxol derivatives with significant anticancer activity.
  • Nootropic Drug Development
    • The synthesis of clausenamide from EMPG derivatives highlights its potential in developing cognitive enhancers. Studies have shown that these compounds can improve memory and learning capabilities in animal models.

Q & A

Basic: How can researchers optimize the synthesis of ethyl 3-methyl-3-phenylglycidate to improve yield and enantiomeric purity?

Methodological Answer:
Synthesis optimization requires evaluating reaction conditions (catalysts, solvents, temperature) and purification techniques. For example, BF₃-mediated acid treatment of tert-butyl precursors in benzene has been used historically, but this method yields mixtures of diastereomers and potential polymerization byproducts . Modern approaches may employ chiral catalysts or enzymatic resolution to enhance enantioselectivity. Post-synthesis purification via fractional distillation (boiling point: 272–275°C ) or chromatography can isolate the cis/trans isomers (98% mixture ). Purity should be verified using GC-MS or chiral HPLC.

Basic: What analytical techniques are recommended for structural elucidation and quality control of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm stereochemistry (e.g., distinguishing cis/trans isomers via coupling constants) and verify epoxy ring integrity .
  • IR Spectroscopy : Identification of carbonyl (C=O) and epoxide (C-O-C) functional groups .
  • GC-MS : Quantify purity and detect volatile byproducts (e.g., tert-butylbenzene from decomposition) .
  • Refractometry : Measure refractive index (1.5045–1.5065) as a quality marker .

Basic: How does this compound behave under varying pH and temperature conditions?

Methodological Answer:
The compound is stable under neutral conditions but may decompose in acidic or alkaline environments. For instance, strong acids can hydrolyze the epoxide ring, generating heat and gases (e.g., CO₂) . Thermal stability testing (decomposition temperature unlisted ) should be conducted via thermogravimetric analysis (TGA). Storage recommendations include cool, dry environments (<134°C flashpoint ) to prevent flammability risks.

Advanced: What experimental protocols mitigate risks when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to maintain airborne concentrations below OSHA/ANSI exposure limits .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (classified as a skin sensitizer ).
  • Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and avoid discharge into waterways due to chronic aquatic toxicity .
  • Waste Disposal : Treat as chemical waste (non-CERCLA ) via controlled incineration or authorized facilities .

Advanced: How can researchers resolve contradictions in toxicological data (e.g., mutagenicity vs. low acute toxicity)?

Methodological Answer:
Conflicting data (e.g., mutagenicity in animals vs. low acute toxicity in rats, LD₅₀ = 5,470 mg/kg ) necessitate rigorous replication studies. Design in vitro assays (Ames test) and in vivo models (rodent micronucleus assays) under standardized OECD guidelines. Control variables include purity of the compound (e.g., isomer ratios ) and exposure pathways (oral vs. dermal). Cross-reference results with databases like ECHA or TSCA .

Advanced: What methodologies quantify trace degradation products of this compound in environmental samples?

Methodological Answer:

  • LC-MS/MS : Detect polar degradation products (e.g., 3-methyl-3-phenylglycidic acid) with high sensitivity .
  • Headspace GC : Monitor volatile byproducts like carbon monoxide or styrene derivatives .
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess chronic aquatic hazards (EC₅₀/LC₅₀) per OECD 201/202 guidelines .

Advanced: How can enantioselective synthesis of this compound be achieved for pharmacological studies?

Methodological Answer:
Chiral resolution methods include:

  • Enzymatic Catalysis : Use lipases or esterases to selectively hydrolyze one enantiomer .
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during epoxide formation .
  • Asymmetric Epoxidation : Sharpless or Jacobsen conditions to generate enantiopure epoxides .
    Validate enantiomeric excess (ee) via polarimetry or chiral stationary-phase HPLC.

Advanced: What are the key challenges in analyzing the compound’s stability in formulation matrices (e.g., flavoring agents)?

Methodological Answer:

  • Matrix Interference : Use selective extraction (SPE or SPME) to isolate the compound from complex matrices like food or cosmetics .
  • Accelerated Stability Testing : Expose samples to UV light, humidity, and elevated temperatures (40°C/75% RH) to predict shelf-life .
  • Degradation Kinetics : Model data via Arrhenius equations to extrapolate long-term stability .

Advanced: How do researchers assess the compound’s interaction with industrial oxidants or reactive intermediates?

Methodological Answer:

  • Reactivity Screening : Conduct compatibility tests with strong oxidizers (e.g., KMnO₄) under controlled conditions .
  • DFT Calculations : Predict reaction pathways (e.g., epoxide ring-opening) using computational models .
  • Hazard Analysis : Monitor exothermic events via differential scanning calorimetry (DSC) .

Advanced: What strategies address the lack of ecotoxicological data for this compound?

Methodological Answer:

  • Read-Across Models : Use data from structurally similar compounds (e.g., glycidate esters) to estimate toxicity .
  • Microcosm Studies : Simulate environmental fate in soil/water systems to measure biodegradation half-lives .
  • QSAR Modeling : Predict bioaccumulation and toxicity endpoints using software like EPI Suite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-methyl-3-phenylglycidate
Reactant of Route 2
Ethyl 3-methyl-3-phenylglycidate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.